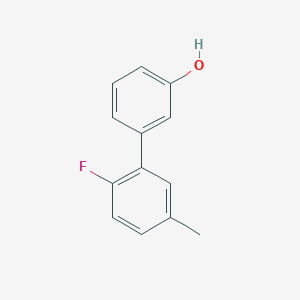

3-(2-Fluoro-5-methylphenyl)phenol

Description

Contextualizing Substituted Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis

Biphenyl scaffolds, consisting of two connected phenyl rings, are fundamental structures in organic chemistry. rsc.orgresearchgate.net They serve as the backbone for a wide range of compounds, from pharmaceuticals and agrochemicals to liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The ability to introduce various functional groups onto the biphenyl core allows for the fine-tuning of the molecule's physical, chemical, and biological properties. This versatility has made substituted biphenyls a "drug-like" scaffold, enabling the creation of large libraries of compounds for high-throughput screening in drug discovery. The synthesis of these scaffolds can be achieved through various methods, including classic reactions like the Wurtz-Fittig and Ullmann reactions, as well as modern cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille couplings. rsc.org

Significance of Fluoro- and Methyl-Substituted Phenols in Chemical Inquiry

The introduction of fluorine and methyl groups into phenol (B47542) structures has a profound impact on their chemical and physical properties. Fluorine, being the most electronegative element, can significantly alter the electronic environment of a molecule. tandfonline.comresearchgate.net This can lead to increased metabolic stability, enhanced binding affinity to biological targets, and modified acidity of the phenolic hydroxyl group. tandfonline.comnih.gov The small size of the fluorine atom allows it to often be substituted for a hydrogen atom without causing significant steric hindrance. tandfonline.com

Methyl substitution, on the other hand, can influence a molecule's lipophilicity and its three-dimensional shape. The position of the methyl group on the aromatic ring can direct the regioselectivity of further chemical reactions. researchgate.net In materials science, methyl substituents have been shown to affect the crystal packing, charge transport, and luminescent properties of organic compounds. researchgate.net The interplay of these substituent effects makes fluoro- and methyl-substituted phenols valuable tools in medicinal chemistry, materials science, and synthetic organic chemistry. researchgate.netnih.gov

Overview of Research Methodologies Applicable to Complex Organic Structures

The characterization of a complex organic structure like 3-(2-Fluoro-5-methylphenyl)phenol requires a suite of modern analytical techniques. The primary methods for structure elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for determining the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): This technique provides the precise molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group.

X-ray Crystallography: For crystalline solids, this technique can provide an unambiguous determination of the three-dimensional structure of the molecule in the solid state.

In addition to these structural characterization methods, computational chemistry can be employed to predict molecular properties, such as bond lengths, bond angles, and electronic distribution, which can complement experimental data. acs.org The synthesis of such compounds often involves multi-step procedures, and the progress of each reaction is typically monitored using techniques like thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). acs.org

Interactive Data Table: Properties of 2-Fluoro-5-methylphenol

This table summarizes key physical and chemical properties of 2-Fluoro-5-methylphenol, a related fluorinated aromatic compound. chemdad.com

| Property | Value |

| Melting Point | 32 °C |

| Boiling Point | 173 °C |

| Density | 1.155 g/mL at 25 °C |

| Refractive Index | n20/D 1.511 |

| pKa | 8.82±0.10 (Predicted) |

Interactive Data Table: Properties of 2-Fluoro-5-(trifluoromethyl)phenol

This table presents the physicochemical properties of 2-Fluoro-5-(trifluoromethyl)phenol, another relevant fluorinated phenol derivative. sigmaaldrich.com

| Property | Value |

| Assay | 97% |

| Form | Liquid |

| Refractive Index | n20/D 1.439 |

| Boiling Point | 146 °C |

| Density | 1.436 g/mL at 25 °C |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoro-5-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-5-6-13(14)12(7-9)10-3-2-4-11(15)8-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGSNBHKTIIERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683442 | |

| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261959-16-3 | |

| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Fluoro 5 Methylphenyl Phenol

Retrosynthetic Analysis and Strategic Disconnection Approaches

The core challenge in synthesizing 3-(2-Fluoro-5-methylphenyl)phenol lies in the selective formation of the aryl-aryl bond. A retrosynthetic analysis reveals several strategic disconnections that leverage powerful transition-metal-catalyzed cross-coupling reactions. The most logical disconnection is at the C-C bond between the two phenyl rings, leading to two key aromatic precursors.

Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl (B1667301) Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing C-C bonds, particularly for biaryl synthesis, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of boronic acid reagents. nih.govyoutube.com The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to yield the biaryl product. nih.gov

For the synthesis of this compound, two primary Suzuki-Miyaura disconnection strategies are viable:

Strategy A: Coupling of a 2-fluoro-5-methylphenyl derivative with a 3-hydroxyphenylboronic acid derivative.

Strategy B: Coupling of a 3-hydroxyphenyl derivative with a 2-fluoro-5-methylphenylboronic acid.

Both strategies have their merits and challenges, often dependent on the availability and stability of the respective precursors. The use of a protected phenol (B47542), such as a methoxymethyl (MOM) ether or a benzyl (B1604629) ether, on the boronic acid or aryl halide partner is often employed to prevent interference of the acidic phenolic proton with the basic reaction conditions. acs.orgnih.gov

| Coupling Partners | Catalyst/Ligand System (Examples) | Base (Examples) | Solvent (Examples) | Typical Yields |

| 2-Bromo-1-fluoro-4-methylbenzene & 3-(Benzyloxy)phenylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂, CataXCium A Pd G3 | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O | Good to Excellent sigmaaldrich.comwikipedia.org |

| 2-Iodo-1-fluoro-4-methylbenzene & 3-Hydroxyphenylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos, RuPhos | K₃PO₄, Na₂CO₃ | n-Butanol, DMF | Good to Excellent nih.gov |

| 3-Bromo-phenol (protected) & 2-Fluoro-5-methylphenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | Good nih.gov |

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling to form the this compound Scaffold.

Negishi and Stille Coupling Alternatives for Aryl-Aryl Bond Formation

While the Suzuki-Miyaura coupling is highly popular, Negishi and Stille couplings offer powerful alternatives for the formation of the critical aryl-aryl bond.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netacs.orgorganic-chemistry.org A key advantage is the high reactivity of organozinc reagents, which can sometimes lead to higher yields or faster reactions. For the target molecule, this would involve the preparation of a 2-fluoro-5-methylphenylzinc halide and its coupling with a 3-halophenol derivative (or vice versa). The functional group tolerance of Negishi couplings is generally good, but the organozinc reagents are moisture-sensitive. nih.govresearchgate.net

The Stille coupling utilizes an organotin reagent (organostannane) reacting with an organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, making them easy to handle. wikipedia.org However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks. libretexts.org The synthesis of this compound via Stille coupling would typically involve reacting an organostannane derivative of one of the phenyl rings with a halide derivative of the other.

| Coupling Type | Aryl Halide Example | Organometallic Reagent Example | Catalyst/Ligand System (Examples) | Solvent (Examples) |

| Negishi | 2-Bromo-1-fluoro-4-methylbenzene | 3-(Benzyloxy)phenylzinc chloride | Pd(OAc)₂ / CPhos, NiCl₂(dppp) | THF, Toluene |

| Stille | 3-Iodo-1-(methoxymethoxy)benzene | Tributyl(2-fluoro-5-methylphenyl)stannane | Pd(PPh₃)₄, Pd(OAc)₂ / XPhos | Toluene, DMF |

Table 2: Alternative Cross-Coupling Strategies for the Biphenyl Formation.

Directed Ortho-Metallation (DoM) and Subsequent Functionalization

Directed Ortho-Metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgorganic-chemistry.orgclaremont.edu This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium species can then be quenched with an electrophile.

In the context of synthesizing the precursors for this compound, DoM can be particularly useful. For instance, the fluorine atom in 4-fluorotoluene (B1294773) can act as a moderate directing group, facilitating lithiation at the C2 position. acs.org This lithiated intermediate can then be reacted with a borate (B1201080) ester to form the corresponding boronic ester, a key precursor for Suzuki-Miyaura coupling. Similarly, a protected phenol, such as a methoxymethyl (MOM) ether, can act as a strong DMG to direct lithiation. organic-chemistry.org

This method offers a way to synthesize specific, highly substituted precursors that might be difficult to obtain through other means. The choice of the organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and the reaction conditions are crucial for achieving high regioselectivity and yield. claremont.edu

Precursor Synthesis and Optimization

The success of the aforementioned cross-coupling strategies hinges on the efficient synthesis of the required precursors.

Synthesis of Fluorinated Aryl Halide Precursors

The key fluorinated aryl halide precursor is typically a bromo- or iodo-derivative of 1-fluoro-4-methylbenzene.

2-Bromo-1-fluoro-4-methylbenzene: This precursor can be synthesized from commercially available 4-fluoro-3-methylaniline (B1294958) via a Sandmeyer reaction. organic-chemistry.orgncert.nic.in Diazotization of the aniline (B41778) with sodium nitrite (B80452) in an acidic medium, followed by treatment with copper(I) bromide, yields the desired product. Alternatively, direct bromination of 4-fluorotoluene can be employed, though this may lead to mixtures of isomers requiring careful separation.

2-Iodo-1-fluoro-4-methylbenzene: Similar to the bromo derivative, the iodo analogue can be prepared from 4-fluoro-3-methylaniline via a Sandmeyer-type reaction, where the diazonium salt is treated with potassium iodide. ncert.nic.in

| Precursor | Starting Material | Reagents | Typical Reaction Type |

| 2-Bromo-1-fluoro-4-methylbenzene | 4-Fluoro-3-methylaniline | 1. NaNO₂, HBr 2. CuBr | Sandmeyer Reaction |

| 2-Iodo-1-fluoro-4-methylbenzene | 4-Fluoro-3-methylaniline | 1. NaNO₂, H₂SO₄ 2. KI | Sandmeyer-type Reaction |

Table 3: Synthesis of Fluorinated Aryl Halide Precursors.

Preparation of Methyl-Substituted Phenyl Boronic Acid/Ester Derivatives

The synthesis of the required boronic acid or ester derivatives is another critical aspect.

2-Fluoro-5-methylphenylboronic acid: This precursor can be synthesized from 2-bromo-4-fluorotoluene. The common method involves a lithium-halogen exchange using a strong base like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium with a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic workup.

3-Hydroxyphenylboronic acid/ester derivatives: The direct use of 3-hydroxyphenylboronic acid can be challenging due to the presence of the acidic phenol. Therefore, a protected form is often preferred.

3-(Benzyloxy)phenylboronic acid pinacol ester: This can be prepared from 3-bromophenol (B21344) by first protecting the hydroxyl group as a benzyl ether, followed by a Miyaura borylation reaction with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. sigmaaldrich.comboronmolecular.com

3-(Methoxymethoxy)phenylboronic acid: This can be synthesized from 3-bromophenol by protection with MOM-Cl, followed by lithium-halogen exchange and reaction with a borate ester. acs.orgnih.gov

| Precursor | Starting Material | Key Reagents |

| 2-Fluoro-5-methylphenylboronic acid | 2-Bromo-4-fluorotoluene | 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ |

| 3-(Benzyloxy)phenylboronic acid pinacol ester | 3-Bromophenol | 1. BnBr, K₂CO₃ 2. Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc |

| 3-(Methoxymethoxy)phenylboronic acid | 3-Bromophenol | 1. MOM-Cl, DIPEA 2. n-BuLi, B(OMe)₃ 3. H₃O⁺ |

Table 4: Synthesis of Boronic Acid/Ester Precursors.

Optimization of Reaction Conditions for Maximizing Yield and Selectivity

The successful synthesis of this compound via Suzuki-Miyaura coupling—likely proceeding by coupling either a 3-halophenol derivative with (2-fluoro-5-methylphenyl)boronic acid or 2-fluoro-5-methyl-halobenzene with 3-hydroxyphenylboronic acid—is highly dependent on the careful selection of catalysts, ligands, solvents, and temperature.

The choice of the palladium source and, critically, the associated ligand, has a profound impact on the outcome of a Suzuki-Miyaura cross-coupling reaction. nih.gov The ligand stabilizes the palladium center, influences its reactivity through electronic and steric effects, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.govorganic-chemistry.org While effective, the true performance of the catalytic system is often dictated by the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. rsc.orgnih.gov Electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos), are known to promote the challenging oxidative addition step, especially with less reactive aryl chlorides, and can enable reactions at lower temperatures. nih.govorganic-chemistry.org

The following table presents data from a model Suzuki-Miyaura coupling reaction, illustrating how different catalyst and ligand combinations can affect product yield. This data is representative of the type of screening process undertaken to optimize the synthesis of a target molecule like this compound.

Table 1: Effect of Catalyst and Ligand on a Model Suzuki-Miyaura Coupling Reaction Reaction: Aryl Halide + Arylboronic Acid → Biaryl Product

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 75 |

| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ | THF | RT | 92 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 98 |

| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 90 | 88 |

Data is illustrative and compiled from general findings in sources. organic-chemistry.orgnih.gov RT = Room Temperature.

The results show that modern, sophisticated ligands like SPhos or those incorporated in advanced precatalysts can facilitate reactions under milder conditions (room temperature) and provide excellent yields. nih.govnih.gov The design and selection of ancillary ligands are crucial for overcoming challenges in coupling reactions, enabling transformations with greater selectivity and efficiency. nih.gov

Solvent and temperature are critical parameters that must be optimized to maximize reaction rate, yield, and selectivity. nih.govnih.gov The solvent not only dissolves the reactants but also influences the stability of catalytic intermediates and the efficacy of the base. nih.gov While traditional Suzuki couplings often use organic solvents like toluene, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), there is a growing trend towards using aqueous solvent systems for both environmental and reactivity reasons. libretexts.orgrsc.orgscirp.org

Temperature plays a dual role; increasing the temperature generally accelerates the reaction but can also lead to catalyst decomposition and the formation of unwanted byproducts if not carefully controlled. researchgate.net Optimal temperatures can vary widely depending on the reactivity of the substrates and the stability of the catalyst system. researchgate.netnih.gov Some modern catalytic systems are so active they can perform the coupling at room temperature. organic-chemistry.orgrsc.org

The table below demonstrates the impact of solvent and temperature on a model Suzuki-Miyaura reaction, a crucial step in developing a robust synthesis for this compound.

Table 2: Optimization of Solvent and Temperature in a Model Suzuki Coupling Catalyst System: Pd(OAc)₂ / Buchwald Ligand

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | K₃PO₄ | 110 | 12 | 85 |

| 2 | Dioxane | K₃PO₄ | 100 | 12 | 89 |

| 3 | THF | K₃PO₄ | 65 | 16 | 78 |

| 4 | THF/H₂O (10:1) | K₃PO₄ | 65 | 8 | 95 |

| 5 | Isopropanol (B130326) (IPA) | K₂CO₃ | 80 | 6 | 91 |

| 6 | Dioxane | K₃PO₄ | RT | 24 | 65 |

Data is illustrative and compiled from general findings in sources. nih.govresearchgate.netresearchgate.net RT = Room Temperature.

The data indicates that for a given catalyst system, a mixed aqueous-organic solvent can significantly enhance reaction rates and yields. hes-so.ch Furthermore, there is an optimal temperature that balances reaction speed with catalyst stability; excessively high temperatures can sometimes decrease the yield. researchgate.net

After the reaction is complete, isolating the target compound this compound in high purity is essential. The primary methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization is a technique based on the differential solubility of the product and impurities in a particular solvent at different temperatures. mt.com An ideal solvent dissolves the compound sparingly at room temperature but readily at its boiling point. uobaghdad.edu.iq Upon slow cooling, the pure product crystallizes out of the solution, leaving impurities behind. For phenolic compounds, it is sometimes advised to avoid using activated charcoal for decolorization, as it may contain iron ions that can form colored complexes with the phenol group. uobaghdad.edu.iq When a single suitable solvent cannot be found, a mixed-solvent system (e.g., alcohol-water) may be employed.

Column Chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). A solvent system (eluent) is chosen that allows the desired product to be separated from unreacted starting materials and any byproducts, such as homocoupled products.

For achieving exceptionally high levels of purity, especially for analytical standards or biological testing, High-Performance Liquid Chromatography (HPLC) , including preparative HPLC, can be utilized. nih.gov

Table 3: Comparison of Purification Techniques for Biaryl Phenols

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Recrystallization | Differential solubility with temperature | Cost-effective, scalable, can yield highly crystalline material | Finding a suitable solvent can be difficult; may not remove impurities with similar solubility |

| Column Chromatography | Differential adsorption to a solid phase | Highly versatile, can separate complex mixtures, applicable to a wide range of compounds | Can be time-consuming and solvent-intensive, may be difficult to scale up |

| Preparative HPLC | High-resolution chromatographic separation | Achieves very high purity (>99%), good for separating closely related compounds | Expensive, limited sample capacity, requires specialized equipment |

Information compiled from sources. mt.comuobaghdad.edu.iqnih.gov

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to create processes that are more sustainable, safer, and environmentally benign. wjpmr.com The synthesis of this compound can be made "greener" by adhering to several of the 12 Principles of Green Chemistry. acs.orgyoutube.comnih.gov

Atom Economy : Synthetic routes, like the Suzuki-Miyaura reaction, should be designed to maximize the incorporation of all reactant atoms into the final product, minimizing waste. acs.org

Catalysis : The use of highly efficient palladium catalysts, which are effective at very low loadings (low ppm levels), is superior to using stoichiometric reagents. acs.orgacs.org This reduces metal waste and cost.

Safer Solvents and Auxiliaries : A key focus in green chemistry is replacing hazardous organic solvents. The development of Suzuki couplings in water or in mixtures of water and a benign organic solvent like ethanol (B145695) or isopropanol represents a significant advance. nih.govrsc.orgnih.govacs.org These aqueous systems can reduce environmental impact and sometimes even accelerate the reaction. scirp.org

Design for Energy Efficiency : Energy requirements should be minimized by designing reactions that can be conducted at ambient temperature and pressure. nih.gov The development of highly active catalyst systems that enable room-temperature couplings is a major step toward this goal. organic-chemistry.orgnih.gov

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups for the phenol's hydroxyl function, should be avoided as they require additional reagents and generate waste. acs.orgnih.gov A well-designed catalytic system can often tolerate functional groups like phenols, obviating the need for protection and deprotection steps.

By optimizing the synthesis with these principles in mind, the production of this compound can be achieved not only with high chemical yield and purity but also with minimal environmental impact.

Structural Elucidation and Conformational Analysis of 3 2 Fluoro 5 Methylphenyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous determination of the chemical structure of 3-(2-Fluoro-5-methylphenyl)phenol in solution. Through a suite of one-dimensional and two-dimensional NMR experiments, the complete assignment of the proton, carbon, and fluorine environments has been accomplished.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound displays a series of distinct signals corresponding to the aromatic protons, the methyl group, and the phenolic hydroxyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The integration of the signals confirms the number of protons in each environment.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of twelve distinct carbon signals confirms the asymmetric nature of the biphenyl (B1667301) system. The chemical shifts are influenced by the electronic effects of the substituents, namely the fluorine, methyl, and hydroxyl groups.

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | 155.8 |

| 2 | 6.85, d, 8.0 | 116.0 |

| 3 | - | 130.5 |

| 4 | 7.25, t, 8.0 | 121.5 |

| 5 | 6.90, d, 8.0 | 118.2 |

| 6 | - | 139.5 |

| 1' | - | 128.7 (d, JCF = 14.0 Hz) |

| 2' | - | 160.1 (d, JCF = 245.0 Hz) |

| 3' | 7.15, dd, 8.4, 1.8 | 116.8 (d, JCF = 22.0 Hz) |

| 4' | 7.05, t, 8.4 | 128.9 (d, JCF = 3.5 Hz) |

| 5' | - | 133.4 |

| 6' | 7.10, d, 8.4 | 125.6 (d, JCF = 7.0 Hz) |

| CH₃ | 2.35, s | 20.8 |

| OH | 9.50, s | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further confirm the structural assignments, a series of two-dimensional NMR experiments were conducted.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum revealed the coupling network between adjacent protons. Correlations were observed between H4 and its neighbors H2 and H5 on the phenolic ring, and between H4' and its neighbors H3' and H6' on the fluorinated ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment established the direct one-bond correlations between protons and their attached carbons. For instance, the proton signal at 2.35 ppm correlated with the carbon signal at 20.8 ppm, unequivocally assigning them to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations (2-3 bonds) between protons and carbons were identified using the HMBC experiment. Key correlations were observed from the methyl protons to C4', C5', and C6', which were crucial in establishing the connectivity between the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided information about the spatial proximity of protons. A significant NOE was observed between the proton at C6' and the proton at C2, indicating their close proximity and providing insight into the preferred conformation of the molecule in solution.

| Correlation Type | Proton(s) | Correlated Atom(s) | Information Gained |

|---|---|---|---|

| COSY | H4 / H2, H5 | - | Connectivity in the phenolic ring |

| COSY | H4' / H3', H6' | - | Connectivity in the fluorinated ring |

| HSQC | CH₃ (¹H) | CH₃ (¹³C) | Direct C-H bond assignment |

| HMBC | CH₃ (¹H) | C4', C5', C6' | Inter-ring connectivity |

| NOESY | H6' | H2 | Through-space proximity and conformation |

¹⁹F NMR for Elucidating Fluorine Environments

The ¹⁹F NMR spectrum of this compound shows a single resonance, confirming the presence of one fluorine atom. The chemical shift of the fluorine atom is influenced by its position on the aromatic ring and its electronic interactions with the neighboring substituents. The signal appears as a doublet of doublets due to coupling with the ortho (H3') and meta (H4') protons. The magnitude of the coupling constants (J-values) is consistent with typical ortho and meta fluorine-proton couplings.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The X-ray crystallographic data allowed for the precise measurement of all bond lengths and angles within the molecule. The C-F bond length and the C-C bond lengths within the aromatic rings are consistent with those observed in similar fluorinated biphenyl compounds. The dihedral angle between the two aromatic rings is a key conformational parameter.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C(2')-F | 1.362 |

| C(1)-O(1) | 1.375 |

| C(5')-C(CH₃) | 1.510 |

| C(1')-C(6) | 1.485 |

| Bond Angles (°) | |

| C(1')-C(2')-F | 118.5 |

| C(3')-C(2')-F | 119.2 |

| C(2)-C(1)-O(1) | 117.8 |

| C(6)-C(1)-O(1) | 121.5 |

| Torsional Angles (°) | |

| C(2)-C(1)-C(1')-C(2') | 45.8 |

| C(6)-C(1)-C(1')-C(6') | -135.2 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of this compound. These complementary methods allow for the identification of functional groups and can offer insights into the molecule's conformational state. covalentmetrology.com

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. youtube.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups. For this compound, the FTIR spectrum is expected to be characterized by several key absorption regions.

The hydroxyl (-OH) group will give rise to a prominent, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations involved in intermolecular hydrogen bonding. youtube.com The exact position and shape of this band can be sensitive to concentration and the physical state of the sample. A sharper peak around 3600 cm⁻¹ may be observed in dilute solutions, indicating free, non-hydrogen-bonded -OH groups. youtube.com

The aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands in the 3000-3100 cm⁻¹ region. The C-F stretching vibration of the fluoro-substituted ring typically produces a strong absorption band in the 1100-1300 cm⁻¹ range. The presence of a methyl group will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The C-O stretching vibration of the phenolic group is expected to be observed in the 1200-1260 cm⁻¹ region. Aromatic C=C stretching vibrations will result in a series of bands of variable intensity in the 1450-1600 cm⁻¹ range. acs.org

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch (H-bonded) | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methyl -CH₃ | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Methyl -CH₃ | C-H Bend | 1375-1450 |

| Phenolic C-O | C-O Stretch | 1200-1260 |

Note: These are predicted ranges and the exact peak positions can be influenced by the specific molecular environment and intermolecular interactions.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, rotations, and other low-frequency modes. youtube.com It is often complementary to FTIR because the selection rules differ; vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. covalentmetrology.com

For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the carbon skeleton and non-polar bonds. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the rings, typically give rise to strong Raman signals. A prominent peak around 1000 cm⁻¹ is characteristic of the trigonal breathing mode of the benzene (B151609) ring. researchgate.net The C-C stretching vibrations within the rings and the inter-ring C-C stretch will also be observable. The substituent-sensitive vibrations, such as the C-F and C-CH₃ stretching modes, will also be present, providing further structural confirmation. researchgate.net The Raman spectrum of a similar compound, 2-methoxy-4-methylphenol, shows characteristic peaks that can be used for comparative analysis. chemicalbook.com

Table 2: Expected Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic Ring Breathing | ~1000 |

| Inter-ring C-C Stretch | 1250-1300 |

Note: These are predicted values based on data for similar compounds. Actual values may vary.

Chiroptical Spectroscopy for Potential Enantiomeric Excess Determination (if chiral derivatives are formed)

The presence of the ortho-substituent on one of the phenyl rings of this compound introduces a significant barrier to rotation around the C-C bond connecting the two rings. This restricted rotation can lead to the existence of stable, non-superimposable mirror-image conformers known as atropisomers, rendering the molecule chiral. libretexts.org If these enantiomers can be separated or if a derivative is synthesized that introduces a chiral center, chiroptical spectroscopy becomes an invaluable tool for determining the absolute configuration and enantiomeric excess.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org An ECD spectrum provides information about the three-dimensional arrangement of atoms in a molecule, making it a powerful technique for assigning the absolute configuration of chiral compounds. nih.gov

For a chiral derivative of this compound, the ECD spectrum would be dominated by the electronic transitions of the biphenyl chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the helicity (P or M) of the twisted biphenyl scaffold. acs.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for each enantiomer. researchgate.net By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the enantiomer in excess can be determined. The biphenyl moiety itself can act as a "chiroptical probe," where the twist induced by a chiral substituent dictates the sign of the ECD signal, allowing for a reliable assignment of the absolute configuration. acs.orgresearchgate.net

The application of ECD would be particularly relevant if this compound or its derivatives are found to exhibit biological activity, as the stereochemistry of a molecule often plays a crucial role in its interaction with biological systems.

Theoretical and Computational Studies of 3 2 Fluoro 5 Methylphenyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and geometric structures of molecules. This approach allows for the calculation of various molecular parameters that provide insights into the compound's stability and reactivity.

Optimization of Molecular Conformations and Energy Minima

The optimization of molecular conformations involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the energy minimum. For a biaryl system like 3-(2-Fluoro-5-methylphenyl)phenol, this would involve determining the most stable rotational orientation of the two phenyl rings relative to each other. This process identifies the most likely structure of an isolated molecule. However, specific optimized geometric parameters such as bond lengths, bond angles, and dihedral angles for this compound have not been reported.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule is more reactive. While DFT calculations are routinely used to determine these values, specific HOMO, LUMO, and energy gap data for this compound are not available in the current body of scientific literature.

Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. This visual tool helps in predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-poor and prone to nucleophilic attack. An EPS map for this compound would highlight the influence of the fluorine, methyl, and hydroxyl substituents on its reactivity, but such a map has not been published.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. This technique allows for the exploration of the different conformations a molecule can adopt and the energy associated with these shapes.

Conformational Energy Landscape Profiling

By simulating the molecule's dynamic behavior, a conformational energy landscape can be generated. This profile maps the potential energy of the molecule as a function of its conformational degrees of freedom, such as the rotation around the bond connecting the two phenyl rings. This would reveal the various stable and metastable conformations of this compound and the energy barriers between them. Currently, no such energy landscape profile has been documented for this compound.

Rotational Barriers and Interphenyl Torsion Analysis

A key aspect of the conformational analysis of biaryl compounds is the determination of the energy barriers to rotation around the inter-phenyl bond. These rotational barriers dictate the flexibility of the molecule and can influence its ability to bind to biological targets or self-assemble. The height of these barriers is influenced by steric hindrance and electronic effects from the substituents on the phenyl rings. Quantitative data on the rotational barriers and a detailed analysis of the interphenyl torsion for this compound are not available in existing research.

Prediction of Spectroscopic Parameters

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting various spectroscopic parameters of molecules. These predictions can aid in the identification and characterization of the compound, as well as provide insights into its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry offers robust methods for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.), which can be compared with experimental data to confirm or assign structures.

The prediction of NMR chemical shifts for fluorinated aromatic compounds has been a subject of significant research. capes.gov.br Methodologies often involve geometry optimization of the molecule followed by the calculation of magnetic shielding tensors using a suitable level of theory and basis set. github.io A common approach is to use a hybrid DFT functional, such as B3LYP, with a basis set that includes polarization and diffuse functions, like 6-31+G(d,p), for both geometry optimization and the subsequent NMR calculation. capes.gov.br For enhanced accuracy, especially for ¹⁹F NMR which has a wide chemical shift range, scaling factors derived from a curated dataset of similar compounds can be applied to the computed shielding constants. capes.gov.br

For this compound, a computational study would typically proceed by first performing a conformational analysis to identify the lowest energy conformer, as the dihedral angle between the two phenyl rings significantly influences the chemical environment of the nuclei. nih.govtandfonline.com Then, NMR shielding constants would be calculated for this conformer. The predicted chemical shifts can be benchmarked against experimental values if available, or used to predict the spectrum of the yet-to-be-synthesized molecule.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be generated from such a computational study.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 155.2 |

| C2 | 7.21 | 115.8 |

| C3 | 6.85 | 130.5 |

| C4 | 7.15 | 118.9 |

| C5 | 6.90 | 121.3 |

| C6 | - | 157.0 (C-F) |

| C1' | - | 125.4 |

| C2' | 7.05 | 116.2 (d, J=22 Hz) |

| C3' | 7.30 | 132.1 |

| C4' | 7.10 | 128.7 |

| C5' | - | 138.5 |

| C6' | 7.00 | 124.6 |

| OH | 9.50 | - |

| CH₃ | 2.35 | 20.8 |

Note: These values are illustrative and would need to be calculated using appropriate computational methods.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can accurately predict these vibrational frequencies and their corresponding intensities.

The standard approach involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at the same level of theory. capes.gov.brnih.gov DFT methods, such as B3LYP, combined with a basis set like 6-311+G(d,p), have been shown to provide good agreement with experimental data for similar molecules like difluorophenols. capes.gov.brnih.gov The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. youtube.com

A computational analysis of this compound would yield a set of vibrational modes, each with a specific frequency and intensity for both IR and Raman activity. This information allows for the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, C=C aromatic ring stretching, O-H bending, and C-F stretching.

The following table presents a selection of hypothetical calculated vibrational frequencies and their assignments for this compound.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 3650 | High | Low | O-H stretch |

| 3100-3000 | Medium | High | Aromatic C-H stretch |

| 2950 | Medium | Medium | Methyl C-H stretch |

| 1610 | High | High | Aromatic C=C stretch |

| 1480 | High | Medium | Aromatic C=C stretch |

| 1250 | Very High | Low | C-F stretch |

| 1200 | High | Medium | In-plane O-H bend |

| 820 | High | Low | Out-of-plane C-H bend |

Note: These values are for illustrative purposes and represent a subset of the total vibrational modes.

Quantum Chemical Topology Analysis (e.g., QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonding and intermolecular interactions. pitt.edu QTAIM analysis can provide quantitative insights into the nature of chemical bonds, such as their strength and polarity.

This analysis involves identifying critical points in the electron density (ρ). nih.gov A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide information about the nature of the interaction. nih.gov For example, a negative value of ∇²ρ(r) is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.

For this compound, a QTAIM analysis would be particularly useful for characterizing the C-C bond linking the two phenyl rings, the C-F bond, the C-O bond, and any potential intramolecular interactions, such as a hydrogen bond between the hydroxyl group and the fluorine atom. nih.govscispace.com The analysis can quantify the effects of the substituents on the electronic properties of the aromatic rings. nih.gov

A hypothetical QTAIM analysis of the key bonds in this compound could yield the data presented in the table below.

Table 3: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density, ρ(r) (au) | Laplacian of Electron Density, ∇²ρ(r) (au) | Total Energy Density, H(r) (au) |

| C-C (inter-ring) | 0.250 | -0.650 | -0.280 |

| C-F | 0.220 | +0.800 | -0.150 |

| C-O | 0.260 | -0.580 | -0.300 |

| O-H | 0.340 | -1.800 | -0.550 |

Note: These values are illustrative and would be dependent on the specific conformation and computational level of theory.

Reactivity Profiling and Reaction Mechanisms of 3 2 Fluoro 5 Methylphenyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic and Fluorinated Phenyl Rings

The phenolic ring in 3-(2-Fluoro-5-methylphenyl)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. wikipedia.orgchemguide.co.uk The fluorinated phenyl ring, in contrast, is deactivated towards electrophilic attack due to the electron-withdrawing nature of the fluorine atom.

Halogenation and Nitration Studies

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions. The regioselectivity of these reactions on this compound is determined by the combined directing effects of the hydroxyl, fluoro, and methyl groups. The powerful ortho-, para-directing hydroxyl group is the dominant influence on the phenolic ring.

Halogenation: Bromination or chlorination of this compound is expected to occur on the activated phenolic ring. The most likely positions for substitution are ortho and para to the hydroxyl group. Given that the para position is occupied by the fluorinated phenyl group, substitution will be directed to the available ortho positions.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, will also preferentially occur on the electron-rich phenolic ring. libretexts.org The strong activating effect of the hydroxyl group will direct the nitro group to the positions ortho to it.

The following table presents representative, hypothetical conditions for the halogenation and nitration of this compound, based on established procedures for similar phenolic compounds.

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Bromination | Br₂ in CCl₄, 0 °C to room temp. | 2-Bromo-3-(2-fluoro-5-methylphenyl)phenol and 6-Bromo-3-(2-fluoro-5-methylphenyl)phenol |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0 °C | 2-Nitro-3-(2-fluoro-5-methylphenyl)phenol and 6-Nitro-3-(2-fluoro-5-methylphenyl)phenol |

Friedel-Crafts Acylation/Alkylation Investigations

Friedel-Crafts reactions are a cornerstone of C-C bond formation in aromatic systems. biomart.cn However, the presence of the phenolic hydroxyl group complicates these reactions. The Lewis acid catalyst required for Friedel-Crafts reactions can coordinate with the lone pairs of the hydroxyl group, deactivating the ring and potentially leading to undesired side reactions. libretexts.org

To circumvent this, the acylation of phenols is often carried out under conditions that protect or modify the hydroxyl group, or by using alternative catalytic systems. libretexts.org Assuming appropriate conditions are employed, acylation would be directed to the positions ortho to the hydroxyl group on the phenolic ring.

The following table illustrates hypothetical conditions for the Friedel-Crafts acylation of this compound, based on general methods for phenol (B47542) acylation.

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Acylation | Acetyl chloride, AlCl₃ (excess), CS₂ | 2-Acetyl-3-(2-fluoro-5-methylphenyl)phenol and 6-Acetyl-3-(2-fluoro-5-methylphenyl)phenol |

Nucleophilic Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for nucleophilic reactions, allowing for the synthesis of a variety of derivatives such as ethers and esters.

Etherification and Esterification Pathways

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers from phenols. wikipedia.orgbyjus.com This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.

Esterification: Phenols can be esterified by reaction with acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org The reaction with acyl chlorides is typically rapid at room temperature, while reactions with anhydrides may require heating. The reactivity can be enhanced by converting the phenol to its more nucleophilic phenoxide salt.

The following table provides representative, hypothetical conditions for the etherification and esterification of this compound.

| Reaction | Reagents and Conditions | Expected Product |

| Etherification | 1. NaH, THF; 2. CH₃I | 1-(2-Fluoro-5-methylphenyl)-3-methoxybenzene |

| Esterification | Acetyl chloride, Pyridine, CH₂Cl₂ | 3-(2-Fluoro-5-methylphenyl)phenyl acetate (B1210297) |

Oxidation Reactions of the Phenol Moiety

Phenols are susceptible to oxidation, and the products formed depend on the oxidant used and the substitution pattern of the phenol. Oxidation can lead to the formation of quinones or polymeric materials. A common reagent for the oxidation of phenols to quinones is Frémy's salt (potassium nitrosodisulfonate). wikipedia.orgnih.gov For phenols with an unsubstituted para-position, oxidation typically yields a p-quinone.

Given that the para-position of the phenolic ring in this compound is substituted, oxidation with Frémy's salt is expected to yield an ortho-quinone.

The following table outlines a hypothetical oxidation reaction of this compound.

| Reaction | Reagents and Conditions | Expected Product |

| Oxidation | Frémy's salt (KSO₃)₂NO, aq. acetone | 3-(2-Fluoro-5-methylphenyl)benzo-1,2-quinone |

Investigation of Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new functional groups onto aromatic rings. nih.govnih.gov The regioselectivity of these reactions is often controlled by the use of a directing group. The hydroxyl group of a phenol can act as a directing group, typically favoring ortho-functionalization. nih.govrsc.org

In the case of this compound, the hydroxyl group would be expected to direct C-H activation to the ortho positions of the phenolic ring. The fluorine atom on the other ring could also potentially direct C-H activation to its ortho position, though this is generally less favorable than direction by a hydroxyl group. The development of specific ligand and catalyst systems can influence the regioselectivity of these transformations.

The following table presents a hypothetical example of a palladium-catalyzed C-H functionalization reaction of this compound, based on known methodologies for phenols.

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Olefination | Styrene, Pd(OAc)₂, Ag₂CO₃, TFA, DCE, 120 °C | 2-Styryl-3-(2-fluoro-5-methylphenyl)phenol and 6-Styryl-3-(2-fluoro-5-methylphenyl)phenol |

Ortho-Palladation and Directed C-H Activation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. In the context of this compound, the hydroxyl group can act as an endogenous directing group, facilitating the ortho-palladation of the phenolic ring. This process involves the formation of a palladacycle intermediate, which can then undergo further reactions to introduce new functional groups at the position ortho to the hydroxyl group.

The efficiency and regioselectivity of this C-H activation are influenced by several factors, including the choice of palladium catalyst, ligands, and reaction conditions. Ligands play a critical role in stabilizing the palladium center and modulating its reactivity. While no specific studies on this compound have been reported, research on similar phenolic compounds provides insights into potential catalytic systems.

Table 1: Potential Catalytic Systems for Ortho-Palladation of Phenolic Compounds

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Acetyl-protected amino acids | K₂CO₃ | Toluene | 100-120 |

| PdCl₂(CH₃CN)₂ | Pyridine-based ligands | Cs₂CO₃ | Dioxane | 80-110 |

| [Pd(C₃H₅)Cl]₂ | Phosphine (B1218219) ligands (e.g., PPh₃) | NaOAc | DMA | 120-140 |

This table presents hypothetical conditions based on literature for related phenolic compounds and is for illustrative purposes only.

The fluorine and methyl substituents on the second phenyl ring could exert long-range electronic and steric effects on the C-H activation process, potentially influencing the rate and selectivity of the reaction.

Scope and Limitations of Functionalization

The scope of functional groups that can be introduced via directed C-H activation of phenols is broad and includes arylation, alkenylation, and acylation. However, the specific substitution pattern of this compound may impose limitations. For instance, steric hindrance from the biaryl linkage could affect the approach of bulky coupling partners.

Furthermore, the electronic nature of the coupling partner is crucial. Electron-rich aryl halides are generally more reactive in palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom in this compound might also influence the oxidative addition and reductive elimination steps of the catalytic cycle.

Hydroxyl Group Reactivity and Derivative Formation

The phenolic hydroxyl group is a key site for derivatization, allowing for the synthesis of a wide range of analogs with modified physicochemical and biological properties.

Formation of Substituted Phenyl Ethers

The synthesis of phenyl ethers is a common transformation of phenols. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a classical method. The acidity of the phenolic proton in this compound is influenced by the electronic effects of the substituents, which in turn affects the ease of phenoxide formation.

Table 2: Representative Conditions for Phenyl Ether Synthesis

| Alkylating Agent | Base | Solvent | Temperature (°C) |

| Methyl iodide | K₂CO₃ | Acetone | Reflux |

| Benzyl (B1604629) bromide | NaH | THF | Room Temperature |

| Ethyl tosylate | Cs₂CO₃ | DMF | 60-80 |

This table provides generalized conditions for etherification of phenols and serves as a potential guide for the derivatization of this compound.

Modern methods, such as the Buchwald-Hartwig amination adapted for O-arylation, could also be employed for the synthesis of diaryl ethers, though this would involve the C-O coupling of the phenol with an aryl halide.

Condensation Reactions with Aldehydes and Ketones

Phenols can undergo condensation reactions with aldehydes and ketones, typically under acidic or basic catalysis, to form various products, including bisphenols and heterocyclic compounds. In the case of this compound, condensation with aldehydes or ketones could lead to the formation of more complex structures. The positions ortho and para to the hydroxyl group are activated towards electrophilic substitution, making them likely sites for condensation.

The reaction with formaldehyde, for example, could lead to the formation of hydroxymethyl derivatives or, upon further reaction, to polymeric materials. Condensation with β-diketones or β-ketoesters can lead to the formation of coumarin (B35378) or chromone (B188151) derivatives, which are important scaffolds in medicinal chemistry.

Table 3: Potential Condensation Reactions and Products

| Carbonyl Compound | Catalyst | Potential Product Type |

| Formaldehyde | Acid or Base | Hydroxymethylphenols, Polymeric resins |

| Acetone | Acid | Bisphenol A analogues |

| Ethyl acetoacetate | Acid (e.g., H₂SO₄) | Coumarin derivatives |

This table outlines potential reaction pathways based on the general reactivity of phenols.

Derivatization and Analog Synthesis from 3 2 Fluoro 5 Methylphenyl Phenol

Design and Synthesis of Chemically Modified Analogues

The chemical reactivity of 3-(2-fluoro-5-methylphenyl)phenol is primarily dictated by the phenolic hydroxyl group and the potential for substitution on its two aromatic rings. Synthetic modifications can be strategically designed to probe structure-activity relationships or to create novel molecular architectures.

The hydroxyl group of this compound is a prime site for modification, most commonly through O-alkylation or O-arylation to form ethers. These reactions are typically achieved under basic conditions to deprotonate the phenol (B47542), generating a phenoxide that then acts as a nucleophile.

Table 1: Examples of O-Alkylation and O-Arylation Reactions

| Reagent | Conditions | Product Type |

| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | Alkyl Ether |

| Aryl Halide (e.g., Fluoronitrobenzene) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Aryl Ether |

| Benzyl (B1604629) Chloride | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Benzyl Ether |

The choice of base and solvent is crucial for reaction efficiency, with stronger bases like sodium hydride being used for less reactive alkylating agents. The introduction of different alkyl or aryl groups can significantly alter the lipophilicity, steric bulk, and electronic properties of the parent molecule.

Further functionalization of the phenyl rings of this compound is more challenging due to the existing substituents. The fluorine and methyl groups direct electrophilic aromatic substitution to specific positions, but the reactivity is generally lower than that of unsubstituted benzene (B151609). Friedel-Crafts reactions, for instance, could potentially introduce acyl or alkyl groups, though the presence of the deactivating fluorine atom and the phenol group (which can coordinate with the Lewis acid catalyst) complicates these transformations. researchgate.net

Alternatively, functional groups on the phenyl rings can be interconverted. For example, if a nitro group were present, it could be reduced to an amine, which could then undergo a wide range of further derivatizations.

Exploration of Heterocyclic Annulation Strategies

Heterocyclic annulation involves the construction of a new heterocyclic ring fused to one of the existing phenyl rings. The phenolic hydroxyl group is an excellent starting point for building oxygen-containing heterocycles. For instance, reaction with α,β-unsaturated ketones or esters could lead to the formation of chromanone or coumarin (B35378) derivatives through a Pechmann or related condensation.

[3+2] annulation reactions, which involve the reaction of a three-atom component with a two-atom component to form a five-membered ring, represent another avenue for creating novel heterocyclic structures. chim.itrsc.org While specific examples involving this compound are not prevalent in the literature, the phenolic ring could potentially act as the two-atom component in reactions with suitable three-atom synthons.

Polymerization Studies and Oligomer Synthesis

Phenolic compounds can serve as monomers in the synthesis of polymers such as poly(arylene ether)s. The hydroxyl group of this compound, along with a second reactive site (either existing or introduced) on one of the phenyl rings, could allow it to be incorporated into a polymer backbone. For example, if a second hydroxyl group or a halogen were present on the other phenyl ring, polycondensation reactions could be employed to generate polymers with tailored thermal and mechanical properties. While specific polymerization studies with this exact monomer are not widely reported, its structural motifs are found in various high-performance polymers.

Stereoselective Synthesis of Chiral Derivatives (if applicable for future research)

The parent molecule, this compound, is achiral. The introduction of chirality would require a synthetic transformation that creates one or more stereocenters. This could be achieved in several ways:

Asymmetric Alkylation: Ortho-alkylation of the phenol with a prochiral alkene, using a chiral catalyst, could generate a chiral center at the new carbon-carbon bond. orgsyn.org

Derivatization with Chiral Auxiliaries: Reaction of the phenolic oxygen with a chiral acid chloride or other chiral electrophile would produce a diastereomeric mixture that could potentially be separated.

Atropisomerism: If sufficiently bulky groups were introduced at the ortho positions relative to the bond connecting the two phenyl rings, rotation around this bond could be restricted, leading to atropisomers which are chiral and potentially separable.

Future research could focus on the development of stereoselective methods to access chiral derivatives of this compound, which would be of interest for applications in asymmetric catalysis and as chiral ligands for metal complexes. elsevierpure.com

Potential Applications in Materials Science and Organic Synthesis Non Prohibited Areas

Utilization as a Building Block in Complex Organic Synthesis

No published research has been identified that describes the use of 3-(2-Fluoro-5-methylphenyl)phenol as a precursor for advanced organic ligands in catalysis.

There is no available data on the use of this compound as an intermediate for the synthesis of novel material monomers.

Integration into Polymer Architectures for Specific Properties

No studies have been found that report the incorporation of this compound into liquid crystalline polymers.

There is no documented application of this compound in the field of optoelectronic materials.

Role in Supramolecular Chemistry and Host-Guest Interactions

No research has been published detailing the role of this compound in supramolecular chemistry or host-guest interactions.

Design of Molecular Receptors and Sensors

The development of synthetic molecular receptors and sensors capable of selectively binding and signaling the presence of specific analytes is a significant area of research in supramolecular chemistry. The "fluorophore-spacer-receptor" design is a common paradigm for fluorescent sensors, where the receptor unit selectively binds an analyte, leading to a change in the photophysical properties of the fluorophore. nih.gov The structure of this compound is well-suited for modification into such sensory materials.

The phenolic hydroxyl group serves as a convenient point for the introduction of various binding motifs. For instance, it can be derivatized to incorporate moieties that recognize specific guests through hydrogen bonding, electrostatic interactions, or coordination chemistry. One prominent strategy involves the incorporation of boronic acids, which are known to form reversible covalent bonds with diols, making them excellent receptors for saccharides and other polyhydroxylated biological molecules. nih.gov By attaching a boronic acid group to the phenolic oxygen of this compound, a novel sensor for diol-containing compounds could be conceptualized.

Furthermore, the biaryl core of the molecule can act as a rudimentary fluorophore, or it can be extended through synthetic modifications to create a more complex and responsive fluorescent signaling unit. The fluorine atom can play a crucial role in modulating the electronic properties of the aromatic system, potentially fine-tuning the emission wavelength and quantum yield of the resulting sensor. nih.govnih.gov The design of fluorescent sensors often relies on mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or aggregation-induced emission (AIE). nih.gov For example, a receptor unit could be designed to quench the fluorescence of the biaryl core in the unbound state. Upon binding to a target analyte, this quenching pathway could be disrupted, leading to a "turn-on" fluorescent response. The development of such sensors often involves a modular strategy, combining a known receptor with a signaling transducer to create a new sensory device. nih.gov Theoretical studies, such as those using density functional theory (DFT), can be employed to predict the sensing mechanism and optimize the design of new fluorescent sensors. researchgate.netnih.gov

| Potential Receptor Moiety | Target Analyte Class | Sensing Principle | Relevant Precedent |

| Boronic Acid | Saccharides, Diols | Reversible Boronate Ester Formation | Molecular recognition with boronic acids. nih.gov |

| Crown Ether | Metal Cations (e.g., K+, Na+) | Host-Guest Complexation | Supramolecular fluorescent sensors. nih.gov |

| Pyridyl Group | Transition Metal Ions | Coordination | Fluorescence turn-on sensors for metal ions. nih.gov |

| Amide/Urea | Anions (e.g., Cl-, AcO-) | Hydrogen Bonding | Anion binding and recognition. |

This table illustrates potential modifications to the this compound scaffold and the corresponding analytes that could be targeted, based on established principles of molecular recognition.

Self-Assembly Studies of Derived Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, are particularly adept at forming complex hierarchical structures in solution, such as micelles, vesicles, and gels. mdpi.comkinampark.commdpi.com By chemically modifying this compound, it is possible to create novel amphiphiles and study their self-assembly behavior.

The rigid biaryl core of the molecule constitutes a significant hydrophobic component. The phenolic hydroxyl group provides a hydrophilic head that can be further modified to enhance its polarity, for instance, by conversion to a salt or by attachment of a polyethylene (B3416737) glycol (PEG) chain. Such modifications would yield an amphiphilic derivative of this compound. The study of how these synthetic amphiphiles self-assemble in aqueous media could lead to the formation of nanoscale objects with potential applications in encapsulation and delivery. rsc.org

The fluorine atom is expected to play a significant role in the self-assembly process. Fluorinated segments are known to be both hydrophobic and lipophobic, leading to the formation of distinct "fluorous" phases. This can drive the self-assembly process in unique ways, potentially leading to more stable or differently structured aggregates compared to their non-fluorinated analogues. nih.gov The presence of C-H...F and F...F interactions can also provide directional control in the solid state, influencing the crystal packing and the formation of supramolecular architectures. nih.gov

For example, derivatizing the phenol (B47542) with a long alkyl chain would create a molecule with a flexible tail and a rigid, fluorinated head-group region. The interplay between the van der Waals interactions of the alkyl chains, the π-π stacking of the biaryl cores, and the specific interactions involving the fluorine atom could lead to the formation of interesting and potentially useful liquid crystalline phases or well-defined nanoscale aggregates in solution. The investigation of such systems contributes to the fundamental understanding of how molecular structure dictates macroscopic properties in self-assembled materials.

| Derivative Type | Potential Self-Assembled Structure | Key Driving Interactions | Potential Application Area |

| Alkyl-chain ether derivative | Micelles, Vesicles, Liquid Crystals | Hydrophobic effect, π-π stacking | Nanoscale encapsulation |

| PEGylated derivative | Amphiphilic polymers, Hydrogels | Hydrophilic/hydrophobic balance | Biomedical materials rsc.org |

| Ionic derivative (e.g., phenoxide) | Charged micelles, Bilayers | Electrostatic interactions, Hydrophobicity | Stabilized colloidal systems |

This table outlines hypothetical derivatives of this compound and the types of self-assembled systems they could form, highlighting the driving forces and potential areas of application.

Future Research Directions and Unexplored Avenues for 3 2 Fluoro 5 Methylphenyl Phenol

Development of Novel and Sustainable Synthetic Routes

The initial focus for any new compound is its synthesis. For 3-(2-fluoro-5-methylphenyl)phenol, future research would likely concentrate on developing synthetic pathways that are not only high-yielding but also environmentally benign. This could involve exploring green chemistry principles such as the use of non-toxic solvents, catalytic reactions to minimize waste, and atom-economical processes that maximize the incorporation of starting materials into the final product. Cross-coupling reactions, such as the Suzuki or Negishi coupling, could be investigated as potential key steps in constructing the biaryl framework of the molecule.

In-Depth Mechanistic Studies of Select Reactions

Once viable synthetic routes are established, a deeper understanding of the compound's reactivity can be gained through mechanistic studies. Investigating the electronic effects of the fluorine and methyl substituents on the phenol (B47542) ring would be a crucial starting point. Researchers could explore reactions typical of phenols, such as O-alkylation, O-acylation, and electrophilic aromatic substitution, to determine how the specific substitution pattern influences regioselectivity and reaction rates. Computational chemistry could play a significant role in modeling reaction pathways and transition states, providing theoretical insights to complement experimental findings.

Exploration of Advanced Spectroscopic Techniques for Dynamic Behavior

A thorough characterization of this compound would involve the use of advanced spectroscopic techniques. Beyond standard NMR and mass spectrometry for structural confirmation, techniques such as two-dimensional NMR (COSY, HSQC, HMBC) would be essential to unambiguously assign all proton and carbon signals. Furthermore, studying the compound's dynamic behavior, such as rotational barriers around the biaryl bond, could be accomplished using variable temperature NMR experiments. Advanced techniques like fluorescence spectroscopy could also be employed to investigate its photophysical properties.

Applications in Emerging Fields of Chemical Science

With a solid understanding of its synthesis and fundamental properties, the exploration of this compound in various applications could begin. The presence of a fluorinated biaryl phenol structure suggests potential utility in several areas:

Photochemistry: The influence of the fluoro and methyl groups on the excited state properties of the phenol could be investigated, potentially leading to applications in photo-responsive materials or as a building block for photochemically active probes.

Electrochemistry: The redox properties of the phenolic moiety could be studied using techniques like cyclic voltammetry. The electronic modifications from the substituents might impart interesting electrochemical behavior, suggesting potential use in sensors or as a component in redox-active materials.

Non-linear Optics: Biaryl structures can sometimes exhibit non-linear optical (NLO) properties. Future studies could involve synthesizing derivatives of this compound and evaluating their NLO response, which is crucial for applications in telecommunications and optical computing.

Predictive Modeling for Structure-Reactivity Relationships within Analogues

Systematic modification of the this compound structure would allow for the development of structure-activity and structure-reactivity relationships. By synthesizing a library of analogues with different substituents on either aromatic ring, researchers could use computational modeling to build predictive models. These models could correlate specific structural features with observed chemical reactivity or physical properties, accelerating the discovery of new molecules with desired characteristics for specific applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.